molecular formula C9H12O3 B13212672 Methyl spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate

Methyl spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate

Cat. No.: B13212672
M. Wt: 168.19 g/mol
InChI Key: VXMBLJOXBGPVPP-UHFFFAOYSA-N
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Description

Methyl spiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in organic chemistry due to its potential applications in medicinal chemistry and material science. The spirocyclic framework imparts unique chemical properties, making it a valuable scaffold for the development of bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl spiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carboxylate typically involves a multi-step process. One common method is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction is catalyzed by an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of derivatives . Another approach involves the formal [2π + 2σ] cycloaddition of bicyclo[1.1.0]butanes with benzofuran-derived oxa(aza)dienes, catalyzed by BF3·Et2O .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of photoredox catalysts and cycloaddition reactions allows for efficient and high-yield production, making it feasible for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl spiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be employed to modify the spirocyclic framework, potentially altering its biological activity.

    Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the spirocyclic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds.

Scientific Research Applications

Methyl spiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which methyl spiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carboxylate exerts its effects is not fully understood. its spirocyclic structure is believed to interact with specific molecular targets, potentially modulating biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl spiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carboxylate is unique due to its specific spirocyclic structure and the presence of an oxirane ring. This combination imparts distinct chemical properties, making it a valuable scaffold for the development of new bioactive molecules and materials.

Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

methyl spiro[bicyclo[3.1.0]hexane-2,3'-oxirane]-2'-carboxylate

InChI

InChI=1S/C9H12O3/c1-11-8(10)7-9(12-7)3-2-5-4-6(5)9/h5-7H,2-4H2,1H3

InChI Key

VXMBLJOXBGPVPP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2(O1)CCC3C2C3

Origin of Product

United States

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